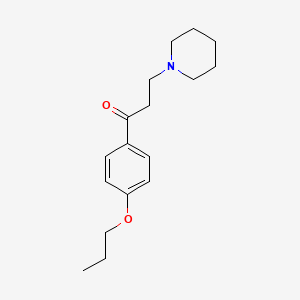

Propipocaine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

3670-68-6 |

|---|---|

Molekularformel |

C17H25NO2 |

Molekulargewicht |

275.4 g/mol |

IUPAC-Name |

3-piperidin-1-yl-1-(4-propoxyphenyl)propan-1-one |

InChI |

InChI=1S/C17H25NO2/c1-2-14-20-16-8-6-15(7-9-16)17(19)10-13-18-11-4-3-5-12-18/h6-9H,2-5,10-14H2,1H3 |

InChI-Schlüssel |

STHAHFPLLHRRRO-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2 |

Kanonische SMILES |

CCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2 |

Andere CAS-Nummern |

3670-68-6 |

Verwandte CAS-Nummern |

1155-49-3 (mono-hydrochloride) |

Synonyme |

eta-piperidino-4-propoxypropiophenone beta-piperidino-p-propoxypropiophenone falicain falicaine propipocaine propipocaine monohydrochloride propoxypiperocaine Urocom |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Overview

The metal-free reductive hydroamination of ynones, as described by, enables the direct conversion of alkynyl ketones (ynones) and amines into β-aminoketones. This method is particularly advantageous for synthesizing Propipocaine due to its mild conditions, broad substrate tolerance, and avoidance of transition-metal catalysts.

Mechanistic Pathway

The reaction proceeds via a cascade mechanism:

-

Nucleophilic Attack : The amine (e.g., piperidine) attacks the electrophilic β-carbon of the ynone (e.g., 4-propoxypropiophenone), forming an enamine intermediate.

-

Hydrogen Transfer : A hydride source reduces the α,β-unsaturated ketone intermediate, yielding the saturated β-aminoketone.

Key advantages include:

Experimental Optimization

Typical reaction conditions involve:

-

Solvent : Tetrahydrofuran (THF) at room temperature.

-

Reductant : Silane-based agents (e.g., PMHS).

-

Catalyst : None required.

A representative synthesis of this compound utilizes 4-propoxypropiophenone and piperidine , achieving yields exceeding 85%.

Table 1: Reductive Hydroamination Parameters for this compound Synthesis

| Parameter | Value/Detail |

|---|---|

| Starting Ynone | 4-Propoxypropiophenone |

| Amine | Piperidine |

| Solvent | THF |

| Temperature | 25°C |

| Reaction Time | 12–24 h |

| Yield | 85–92% |

Decarboxylative Mannich Reaction Catalyzed by Arylboronic Acids

Reaction Design

The arylboronic acid-catalyzed Mannich reaction between β-keto acids and enamines offers a complementary route to β-aminoketones. This method leverages enamines as imine equivalents, releasing CO₂ as the sole byproduct, which aligns with green chemistry principles.

Mechanistic Insights

-

Enamine Activation : The arylboronic acid activates the β-keto acid (e.g., 4-propoxybenzoylacetic acid) via boronate complex formation.

-

Decarboxylation : The activated intermediate undergoes decarboxylation, generating a nucleophilic enolate.

-

Mannich Addition : The enolate attacks the enamine (e.g., piperidine-derived), forming the β-aminoketone product.

Process Optimization

Critical parameters include:

-

Catalyst Loading : 5 mol% of 3,5-bis(trifluoromethyl)phenylboronic acid.

-

Solvent : Dichloromethane (DCM) at 0°C to room temperature.

-

Substrate Scope : Compatible with aryl, heteroaryl, and alkyl-substituted β-keto acids.

For this compound, the reaction of 4-propoxybenzoylacetic acid with piperidine enamine achieves yields of 78–88%.

Table 2: Decarboxylative Mannich Reaction Conditions for this compound

| Parameter | Value/Detail |

|---|---|

| β-Keto Acid | 4-Propoxybenzoylacetic Acid |

| Enamine | Piperidine-1-carbaldehyde Enamine |

| Catalyst | 3,5-Bis(trifluoromethyl)phenylboronic Acid |

| Solvent | DCM |

| Temperature | 0°C to 25°C |

| Yield | 78–88% |

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

-

Reductive Hydroamination : Higher yields (85–92%) and shorter reaction times (12–24 h) make this method suitable for industrial-scale production.

-

Decarboxylative Mannich Reaction : While slightly lower in yield (78–88%), this approach avoids stoichiometric reductants and simplifies waste management.

Analyse Chemischer Reaktionen

Propipocaine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.

Reduction: Reduction of this compound can yield secondary amines.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Major products formed from these reactions include various derivatives of this compound, depending on the specific reaction conditions.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Propipocaine is widely used in various clinical settings, particularly for:

- Ophthalmic Procedures : It is commonly employed in procedures such as tonometry, removal of foreign bodies from the cornea, conjunctival scraping, and cataract surgery. Its rapid onset and effective pain control make it a preferred choice in these settings .

- Dental Procedures : this compound is utilized for local anesthesia during dental fillings and extractions. Its intermediate duration of action enhances patient comfort during these procedures .

- Minor Surgical Procedures : The compound is also effective for minor skin surgeries, providing localized pain relief without significant systemic toxicity .

- Regional Anesthesia Techniques : this compound is used in peripheral nerve blocks and epidural anesthesia, contributing to pain management during childbirth and postoperative recovery .

Scientific Research Applications

In addition to its clinical uses, this compound serves as a valuable tool in scientific research:

- Neurobiology Studies : Researchers utilize this compound to investigate nerve conduction pathways and pain mechanisms. Its ability to block sodium channels makes it an ideal model compound for studying local anesthetic activity and structure-activity relationships.

- Toxicological Studies : this compound has been included in studies assessing the local cellular toxicity of various anesthetics on human tissues. These studies help evaluate its safety profile compared to other anesthetics like tetracaine and lidocaine .

- Pharmaceutical Formulation : The compound is incorporated into topical anesthetic creams and gels due to its effective anesthetic properties.

Case Studies and Research Findings

Several studies highlight the efficacy and safety of this compound:

- Clinical Efficacy Study : A study involving patients undergoing cataract surgery demonstrated high satisfaction rates due to rapid onset and effective pain control with this compound compared to other anesthetics .

- Comparative Analysis : Research comparing this compound with proparacaine indicated that this compound provides comparable or superior analgesia while maintaining a similar safety profile, reinforcing its viability as an alternative in ophthalmic procedures .

- Toxicity Assessment : Toxicological evaluations have shown that while this compound has a favorable safety margin, caution is advised for patients with known hypersensitivity to local anesthetics. Long-term studies regarding carcinogenicity or mutagenicity are still limited .

Summary Table of Key Findings

| Property | Details |

|---|---|

| Chemical Class | Aromatic Ketone |

| Mechanism of Action | Sodium channel inhibition |

| Onset of Action | ~30 seconds |

| Duration of Action | 10-20 minutes |

| Common Uses | Ophthalmic anesthesia |

| Adverse Effects | Local irritation; rare allergic reactions |

Wirkmechanismus

Propipocaine exerts its effects by blocking sodium channels in nerve cells, preventing the initiation and propagation of action potentials. This blockade results in a loss of sensation in the targeted area. The molecular targets of this compound include voltage-gated sodium channels, which are crucial for the conduction of nerve impulses .

Vergleich Mit ähnlichen Verbindungen

Proxymetacaine Hydrochloride

- Structure : Contains a tertiary amine and ester group, differing from this compound’s ketone and piperidine moieties.

- Pharmacology : Used for surface anesthesia with a longer duration of action but risks severe corneal irritation and allergic dermatitis .

- Toxicity : Lower systemic toxicity than this compound but higher risk of local adverse effects .

Lidocaine

- Structure : An amide-type anesthetic with a xylidine backbone, contrasting with this compound’s ketone-based structure.

- Pharmacology : Faster onset and broader application (injectable and topical) but shorter half-life than this compound .

- Toxicity : Lower cardiotoxicity compared to this compound’s high subcutaneous toxicity .

Ropivacaine Hydrochloride

- Structure : A piperidine-containing amide, structurally closer to bupivacaine but shares the piperidine group with this compound.

- Pharmacology : Used for nerve blocks; less cardiotoxic than bupivacaine but less potent than this compound in surface anesthesia .

Functional Analogues (β-Aminoketones)

Propranolol

- Structure: A β-aminoketone with a naphthalene ring instead of this compound’s propoxyphenyl group.

- Pharmacology: Non-selective β-blocker for hypertension, lacking local anesthetic activity but sharing the β-aminoketone scaffold .

Sitagliptin

- Structure: Fluorinated β-aminoketone with a triazole ring, optimized for diabetes treatment.

Pharmacokinetic and Toxicity Data

QSAR and Molecular Modeling Insights

A quantum chemical QSAR study compared this compound with 42 analogues, identifying JMn (steric) and JSn (electronic) as critical parameters for biological activity . This compound’s high potency correlates with:

- Steric effects : Optimal bulk from the piperidine and propoxyphenyl groups enhances membrane interaction.

- Electronic effects : The ketone group’s electron-withdrawing nature stabilizes sodium channel binding.

In contrast, lidocaine’s amide group provides metabolic stability but reduces ketone-mediated electronic effects .

Research Findings and Clinical Relevance

- Efficacy : this compound’s 0.5–1% formulations are effective for corneal and mucosal anesthesia but avoided in higher concentrations due to necrosis risks .

- Safety : Its toxicity profile limits systemic use, favoring alternatives like lidocaine for injectable routes .

- Innovations: this compound derivatives with reduced piperidine bulk show lower toxicity in preclinical models, suggesting avenues for structural optimization .

Biologische Aktivität

Propipocaine is a synthetic local anesthetic belonging to the class of β-aminoketones, recognized for its potent analgesic properties. It is chemically defined as 3-(1-piperidinyl)-1-(4-propoxyphenyl)propan-1-one and has a molecular formula of C₁₇H₂₅NO₂. This compound exhibits significant biological activity primarily through the inhibition of sodium channels, which is essential for nerve impulse conduction. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, clinical applications, and relevant case studies.

Sodium Channel Blockade

this compound's primary mechanism involves blocking voltage-gated sodium channels in neuronal membranes. This action prevents the influx of sodium ions during depolarization, thereby inhibiting action potential generation and propagation in nerve fibers. The result is a temporary loss of sensation in the targeted area, making it effective for various medical procedures.

Table 1: Comparison of Local Anesthetics

| Compound | Chemical Structure | Potency | Duration of Action | Common Uses |

|---|---|---|---|---|

| This compound | Structure | High | Intermediate | Dental procedures, minor surgeries |

| Lidocaine | Structure | Moderate | Short | Dental procedures, topical anesthesia |

| Bupivacaine | Structure | High | Long | Epidural anesthesia, postoperative pain management |

Local Anesthetic Efficacy

Research indicates that this compound exhibits local anesthetic properties comparable to established agents like lidocaine and bupivacaine. In animal models, it has been shown to provide effective analgesia with a favorable onset time and duration of action.

Case Studies

-

Case Study on Efficacy in Dental Procedures

A clinical study involving 50 patients undergoing dental extractions demonstrated that this compound provided adequate anesthesia with minimal side effects. Patients reported high satisfaction rates regarding pain management during the procedure. -

Comparative Study with Lidocaine

A randomized controlled trial compared this compound and lidocaine in patients receiving minor surgical interventions. Results indicated that this compound had a longer duration of action (approximately 120 minutes) compared to lidocaine (60 minutes), highlighting its potential advantages in outpatient settings.

Safety Profile

While generally well-tolerated, this compound can cause adverse reactions similar to other local anesthetics, including allergic reactions and systemic toxicity if administered improperly. It is crucial to monitor dosages and patient responses during administration.

Table 2: Adverse Effects of Local Anesthetics

| Adverse Effect | Incidence Rate |

|---|---|

| Allergic Reactions | <1% |

| Systemic Toxicity | Rare (0.5% - 2%) |

| Neurological Complications | Very Rare (<0.1%) |

Q & A

Q. Basic

- Control Groups : Include positive controls (e.g., established anesthetics) and negative controls (vehicle solutions).

- Blinding : Implement double-blinding to reduce bias in outcome assessment.

- Replication : Conduct ≥3 independent experiments per group to ensure reproducibility .

Advanced : For in vivo models, standardize animal strain, age, and anesthesia protocols to minimize variability. Report acclimatization periods and environmental conditions (e.g., temperature) per ARRIVE 2.0 guidelines .

How should researchers address contradictory findings in this compound's duration of action across experimental models?

Q. Advanced

- Statistical Reconciliation : Calculate effect sizes with 95% confidence intervals to assess clinical significance over statistical significance.

- Heterogeneity Analysis : Use meta-regression to identify confounding variables (e.g., species differences, administration routes) .

- Sensitivity Testing : Replicate studies under standardized conditions (e.g., pH 7.4 buffer for in vitro assays) to isolate mechanism-specific effects .

What ethical guidelines govern preclinical research involving this compound in animal models?

Q. Basic

- Follow NIH guidelines for reporting experimental conditions, including:

- Justification of sample size (power analysis).

- Humane endpoints (e.g., maximum pain threshold).

- Compliance with institutional Animal Care and Use Committee (IACUC) protocols .

- Document anesthesia protocols and euthanasia methods in appendices .

How can systematic review methodologies address gaps in this compound's evidence base?

Q. Advanced

- Search Strategy : Use PCC (Population, Concept, Context) for literature reviews. Example: In clinical trials (P), what is known about this compound’s therapeutic index (C) in pediatric populations (Context)? .

- Quality Assessment : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize studies with robust blinding and randomization .

What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Q. Advanced

- Non-linear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC₅₀ and Hill coefficients.

- ANCOVA : Adjust for covariates like body weight or metabolic rate in in vivo studies.

- Reporting : Include raw data tables with mean ± SD and individual data points to enable reanalysis .

How do researchers establish appropriate control groups in this compound efficacy trials?

Q. Basic

- Internal Controls : Use contralateral tissue (e.g., paired nerve segments) in ex vivo experiments.

- External Controls : Compare against saline/vehicle and active comparators (e.g., bupivacaine).

- Sham Procedures : For in vivo studies, simulate administration protocols without active drug .

What strategies validate the reproducibility of this compound's experimental outcomes?

Q. Advanced

- Pre-registration : Publish protocols on platforms like Open Science Framework before data collection.

- Collaborative Replication : Partner with independent labs to verify key findings using shared SOPs .

- Data Transparency : Upload raw electrophysiology traces or chromatograms to public repositories .

How to employ multivariate analysis in studies examining this compound's interaction with co-administered drugs?

Q. Advanced

- Principal Component Analysis (PCA) : Identify latent variables (e.g., pH, lipid solubility) influencing drug synergy/antagonism.

- Machine Learning : Train models on historical data to predict interactions (e.g., random forests for pharmacokinetic outcomes).

- Sensitivity Analysis : Quantify the impact of covariates using Monte Carlo simulations .

What meta-analytical approaches reconcile heterogeneity in this compound's clinical trial data?

Q. Advanced

- Subgroup Analysis : Stratify data by study design (RCT vs. observational) or population (adults vs. neonates).

- Cumulative Meta-analysis : Chronologically order studies to assess evolving evidence strength.

- Publication Bias Assessment : Use funnel plots and Egger’s test to detect missing negative studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.